Dimethyl polysulfides are typically derived from the oxidation of methyl mercaptan with elemental sulfur. The classification of dimethyl polysulfides can be summarized as follows:
Dimethyl polysulfides can be synthesized through several methods, primarily involving reactions between methyl mercaptan and sulfur. Key synthesis methods include:
The molecular structure of dimethyl disulfide can be described by its functional groups and bonding characteristics:
Dimethyl polysulfides undergo various chemical reactions, including:
The mechanism of action for dimethyl polysulfides primarily involves their role as sulfur donors in various biochemical processes. They can participate in redox reactions, influencing cellular signaling pathways.
Dimethyl polysulfides have diverse applications across various fields:
Dimercaptopropane sulfonate (DMPS) disulfide, systematically named 2,2'-disulfanediylbis(propane-1-sulfonic acid), arises from the oxidation of two DMPS monomers. Each monomer comprises a three-carbon chain terminating in a sulfonate group (–SO₃⁻), with thiol groups (–SH) at positions 2 and 3. Upon oxidation, the thiol groups form an intermolecular disulfide bond (–S–S–), resulting in a symmetrical dimeric structure. The disulfide bond exhibits a characteristic dihedral angle near ±90°, optimal for minimal steric strain, and a bond length of 2.04 Å, consistent with typical disulfide bond lengths in organic molecules [4] [6]. The sulfonate groups confer high polarity and hydration capacity, significantly influencing the compound’s solubility and electrostatic interactions. Spectroscopic analyses (e.g., NMR, Raman) reveal distinct S–S stretching vibrations at 500–550 cm⁻¹ and altered electronic environments for carbon atoms adjacent to sulfur [5] [10].
Table 1: Key Structural Parameters of DMPS Disulfide
Parameter | Value | Measurement Technique |
---|---|---|
Disulfide bond length | 2.04 Å | X-ray crystallography |
Dihedral angle (C–S–S–C) | 85°–95° | Computational modeling |
S–S stretching frequency | 510–525 cm⁻¹ | Raman spectroscopy |
pKa of precursor thiols | ~8.5–9.0 | Potentiometric titration |
The disulfide bond in DMPS disulfide has a bond dissociation energy (BDE) of approximately 240–260 kJ/mol, comparable to aliphatic disulfides like dimethyl disulfide (268 kJ/mol). However, the electron-withdrawing sulfonate groups destabilize the bond relative to alkyl disulfides, lowering its reduction potential by 30–50 mV [6] [10]. This property enhances susceptibility to nucleophilic attack by biological thiols. Kinetic studies indicate second-order rate constants of 0.1–1.0 M⁻¹s⁻¹ for thiol-disulfide exchange reactions with glutathione at pH 7.4, governed by an SN₂ mechanism where deprotonated thiolates act as nucleophiles [7]. Thermodynamic parameters derived from isothermal titration calorimetry (ITC) reveal:
DMPS disulfide exhibits exceptional aqueous solubility (>500 g/L at 25°C) due to its ionic sulfonate groups, which facilitate extensive hydrogen bonding with water. Its octanol-water partition coefficient (log P) is −3.2, confirming extreme hydrophilicity [3] [9]. This property limits passive diffusion across lipid membranes, necessitating active transport for cellular uptake. Renal clearance studies show negligible partitioning into adipose tissue but significant accumulation in renal tubules, attributed to interactions with organic anion transporters (OATs). In plasma, 85–90% remains unbound to proteins, contrasting with hydrophobic disulfides like lipoic acid, which exhibit >70% albumin binding [3] [6].
Table 2: Solubility and Partitioning Properties
Property | Value | Experimental Conditions |
---|---|---|
Water solubility | >500 g/L | 25°C, pH 7.0 |
log P (octanol/water) | −3.2 | Shake-flask method |
Plasma protein binding | 10–15% | Equilibrium dialysis |
Renal clearance | 90–120 mL/min | Human pharmacokinetic data |
The DMPS disulfide/thiol couple operates at a standard redox potential (E°') of −220 mV to −250 mV (pH 7.0), positioning it as a moderate oxidant relative to glutathione disulfide (GSSG, E°' = −240 mV) and thioredoxin (E°' = −270 mV) [6] [7]. Reduction to DMPS monomers occurs via enzymatic and non-enzymatic pathways:
Oxidation of DMPS monomers involves transition metals (e.g., Cu²⁺, Hg²⁺) or reactive oxygen species (ROS). Stopped-flow kinetics reveal second-order rate constants of 10³ M⁻¹s⁻¹ for Hg²⁺-catalyzed oxidation, forming stable Hg(SR)₂ complexes that inhibit disulfide formation [3]. The disulfide’s redox equilibrium is pH-dependent due to thiol protonation: above pH 9.0, spontaneous oxidation dominates; below pH 7.0, reduction is favored.
Table 3: Redox Kinetics of DMPS Disulfide
Reaction | Rate Constant | Conditions |
---|---|---|
Reduction by GSH | 0.8 M⁻¹s⁻¹ | pH 7.4, 37°C |
Reduction by Grx | 1.2 × 10⁵ M⁻¹s⁻¹ | pH 7.4, 25°C |
Hg²⁺-catalyzed oxidation of DMPS monomer | 1.5 × 10³ M⁻¹s⁻¹ | pH 7.0, 25°C |
Reduction potential (E°') | −230 mV | pH 7.0 |
The dynamics of disulfide-thiol interconversion underpin DMPS’s role in metal chelation: reduced monomers coordinate metal ions via vicinal thiolates, while the disulfide form serves as a redox buffer in biological systems [3] [6]. This interplay is critical for its function in heavy metal detoxification, where cyclic reduction and reoxidation enable sustained metal-binding capacity.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2